2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-2-oxoacetamide
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Overview
Description
1-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,5-DIMETHYLPHENYL)FORMAMIDE is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazinecarbonyl group and a formamide group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,5-DIMETHYLPHENYL)FORMAMIDE typically involves the condensation reaction between 4-chlorobenzaldehyde and 2,5-dimethylphenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and advanced purification methods such as chromatography can ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,5-DIMETHYLPHENYL)FORMAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted hydrazinecarbonyl derivatives.
Scientific Research Applications
1-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,5-DIMETHYLPHENYL)FORMAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,5-DIMETHYLPHENYL)FORMAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
- 1-{N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,5-DIMETHYLPHENYL)FORMAMIDE
- 1-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,5-DIMETHYLPHENYL)FORMAMIDE
Uniqueness: 1-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,5-DIMETHYLPHENYL)FORMAMIDE is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs with different substituents.
Properties
Molecular Formula |
C17H16ClN3O2 |
---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
N'-[(E)-(4-chlorophenyl)methylideneamino]-N-(2,5-dimethylphenyl)oxamide |
InChI |
InChI=1S/C17H16ClN3O2/c1-11-3-4-12(2)15(9-11)20-16(22)17(23)21-19-10-13-5-7-14(18)8-6-13/h3-10H,1-2H3,(H,20,22)(H,21,23)/b19-10+ |
InChI Key |
FRPJMGKZPXZNCB-VXLYETTFSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NN=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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